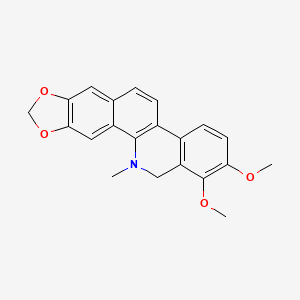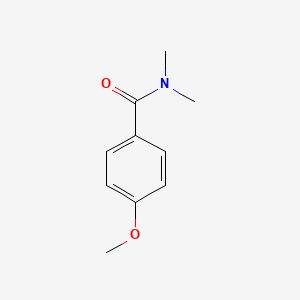
4-Methoxy-N,N-dimethylbenzamide
Overview
Description
4-Methoxy-N,N-dimethylbenzamide, also known as N,N-Dimethyl 4-methoxybenzamide, is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.2157 .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-N,N-dimethylbenzamide consists of a benzene ring substituted with a methoxy group and a dimethylamide group . The InChI representation of the molecule isInChI=1S/C10H13NO2/c1-11(2)10(12)8-4-6-9(13-3)7-5-8/h4-7H,1-3H3 . Physical And Chemical Properties Analysis
4-Methoxy-N,N-dimethylbenzamide is a liquid at room temperature . It has a specific gravity of 1.08 and a refractive index of 1.53 . The flash point is 146.3°C .Scientific Research Applications
Degradation and Stability Studies : The degradation pathways of methcathinone analogs, including compounds related to 4-Methoxy-N,N-dimethylbenzamide, have been studied. For example, in a study focusing on the stability of these compounds in various pH solutions, it was found that these analogs are stable in acidic solutions but degrade in neutral-to-basic solutions. This research is significant for forensic analysis and future pharmacokinetic analysis (Tsujikawa et al., 2012).
Synthesis and Chemical Reactions : Research into the reactions of derivatives of 4-Methoxy-N,N-dimethylbenzamide has led to the creation of various compounds, such as selenoxanthones. These studies provide insights into the synthetic pathways and chemical properties of these derivatives (Brennan et al., 2003).
Electronic Properties and Charge Transfer : Studies have explored the electronic properties and charge transfer mechanisms in compounds containing 4-Methoxy-N,N-dimethylbenzamide structures. These insights are vital for understanding the electronic interactions in complex molecular systems (Xu et al., 2005).
Antimicrobial and Anticancer Potential : Research on compounds related to 4-Methoxy-N,N-dimethylbenzamide, such as dimethylpyrimidin-derivatives, has shown potential for antimicrobial and anticancer applications. This indicates the possibility of these compounds being developed into effective drugs after further clinical evaluation (Jafar et al., 2017).
Structural Characterization and Selectivity : Studies on the structural properties of compounds like benzimidazole cavitands have revealed their selective recognition capabilities, such as the recognition of 4-methylbenzamide over 4-methylanilide. These findings are crucial in understanding the molecular recognition and binding properties of these compounds (Choi et al., 2005).
Safety And Hazards
4-Methoxy-N,N-dimethylbenzamide is classified as a warning hazard. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
4-methoxy-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)10(12)8-4-6-9(13-3)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGXPFSUJVHRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223212 | |
| Record name | p-Anisamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N,N-dimethylbenzamide | |
CAS RN |
7291-00-1 | |
| Record name | p-Anisamide, N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Anisamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



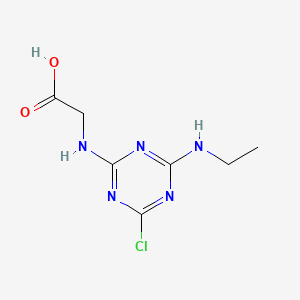
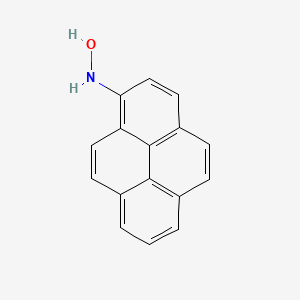
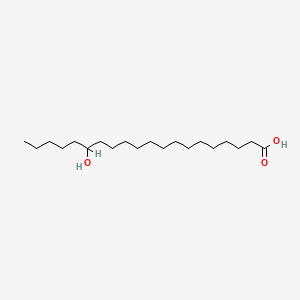
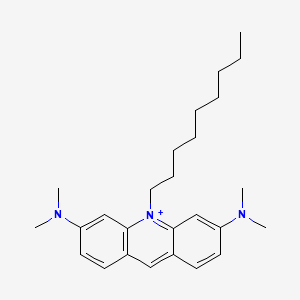
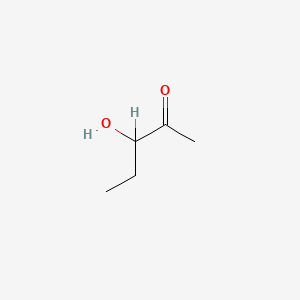
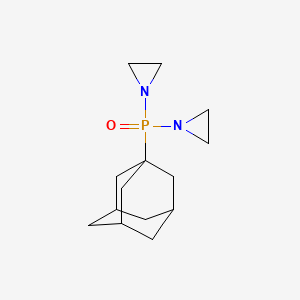
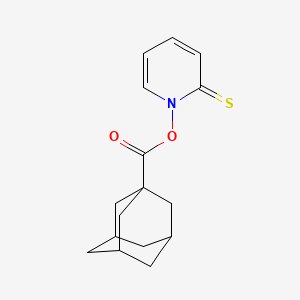
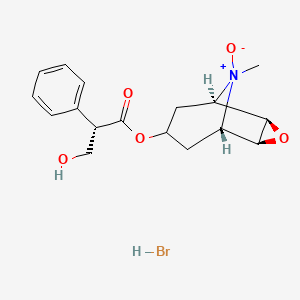
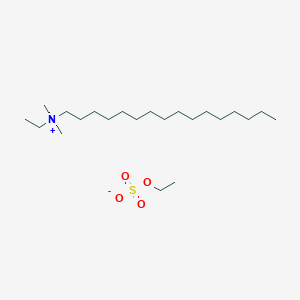

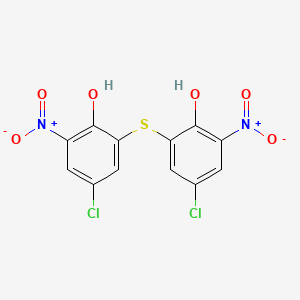
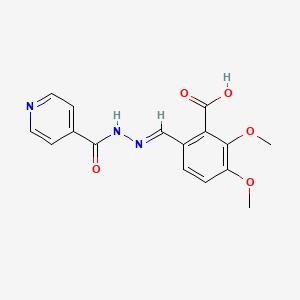
![2-[1-[2-[(4-Carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid](/img/structure/B1200215.png)
